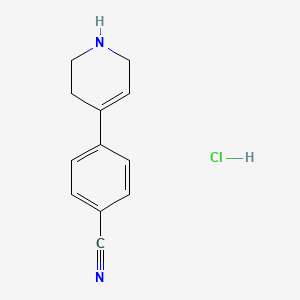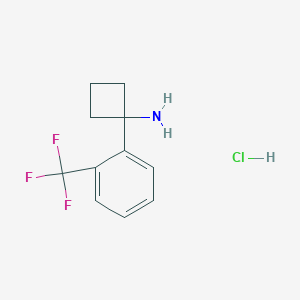
1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1416439-44-5 . It has a molecular weight of 251.68 . The IUPAC name for this compound is 1-[2-(trifluoromethyl)phenyl]cyclobutylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10(15)6-3-7-10;/h1-2,4-5H,3,6-7,15H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Chemical Synthesis and Stability
- Studies on small-ring compounds, including similar structures to 1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride, have shown that these types of chemicals undergo various transformations under different conditions, shedding light on their stability and reactivity. For instance, the research by Silversmith and Roberts (1958) explored the dehydrohalogenation and subsequent reactions of related trifluoromethyl compounds, providing insights into the stability and synthetic pathways of such molecules (Silversmith & Roberts, 1958).
Applications in Organic Chemistry
- The synthesis of related cyclobutane derivatives has been a topic of interest in organic chemistry. Manatt et al. (1964) detailed the synthesis and reactions of 3-Phenyl-2-cyclobutenone and similar compounds, indicating the potential use of similar structures in organic synthesis (Manatt, Vogel, Knutson & Roberts, 1964).
Medicinal Chemistry and Drug Development
- The compound's related structures have been explored for their potential in medicinal chemistry. For example, research by Robinson, Cronin, and Jones (1997) on cyclobutane derivatives revealed novel routes for synthesizing compounds that might be relevant in drug development (Robinson, Cronin & Jones, 1997).
Pharmacological Studies
- Silverman and Zieske (1986) investigated 1-Phenylcyclobutylamine, a compound structurally similar to this compound. Their study revealed its properties as an irreversible inactivator of monoamine oxidase, demonstrating the pharmacological potential of similar structures (Silverman & Zieske, 1986).
Safety and Hazards
The compound is classified under the GHS07 hazard class . If inhaled, it’s recommended to remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with skin or eyes, rinse with water . If swallowed, rinse mouth and seek medical attention if the person feels unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10(15)6-3-7-10;/h1-2,4-5H,3,6-7,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOQKOXLQMDDLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


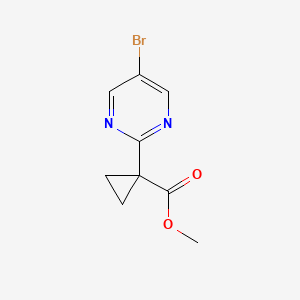

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)
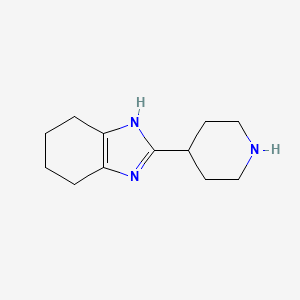
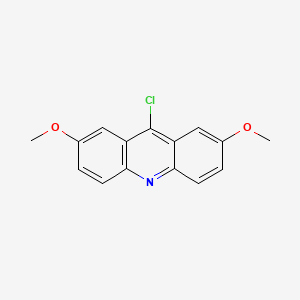
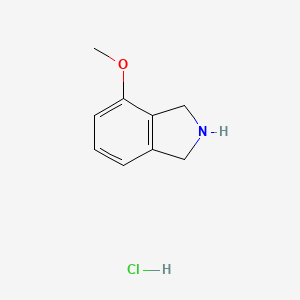
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
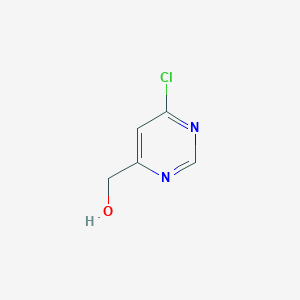

![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
